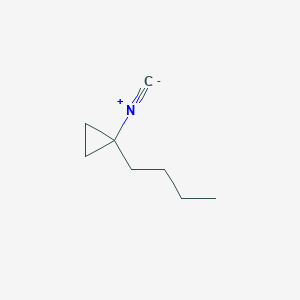
1-Butyl-1-isocyanocyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-1-isocyanocyclopropane is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by a cyclopropane ring substituted with a butyl group and an isocyanate group. The unique structure of this compound makes it an interesting subject for chemical research and industrial applications.
Preparation Methods
The synthesis of 1-Butyl-1-isocyanocyclopropane involves several steps, typically starting with the formation of the cyclopropane ring. One common method is the cyclopropanation of alkenes using diazo compounds in the presence of a catalyst. The butyl group can be introduced through alkylation reactions, while the isocyanate group is typically added via a reaction with phosgene or a similar reagent.
Industrial production methods often involve large-scale cyclopropanation reactions followed by functional group modifications to introduce the butyl and isocyanate groups. These processes require precise control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure high yields and purity of the final product.
Chemical Reactions Analysis
1-Butyl-1-isocyanocyclopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the isocyanate group to an amine.
Substitution: The isocyanate group can participate in nucleophilic substitution reactions, forming ureas or carbamates.
Cycloaddition: The cyclopropane ring can undergo cycloaddition reactions, leading to the formation of larger ring systems.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Butyl-1-isocyanocyclopropane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the study of strained ring systems and their reactivity.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its derivatives explores their potential as pharmaceutical intermediates or active compounds.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Butyl-1-isocyanocyclopropane involves its interaction with various molecular targets. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and DNA. This reactivity underlies its potential biological activities, including enzyme inhibition and disruption of cellular processes.
Comparison with Similar Compounds
1-Butyl-1-isocyanocyclopropane can be compared with other cyclopropane derivatives, such as:
Cyclopropane: The simplest cycloalkane, used as an anesthetic.
Cyclopropylamine: A cyclopropane derivative with an amine group, used in organic synthesis.
Cyclopropyl isocyanate: Similar to this compound but without the butyl group, used in the synthesis of ureas and carbamates.
The uniqueness of this compound lies in its combination of a cyclopropane ring with both a butyl and an isocyanate group, providing a distinct set of chemical properties and reactivity patterns.
Properties
CAS No. |
62398-28-1 |
|---|---|
Molecular Formula |
C8H13N |
Molecular Weight |
123.20 g/mol |
IUPAC Name |
1-butyl-1-isocyanocyclopropane |
InChI |
InChI=1S/C8H13N/c1-3-4-5-8(9-2)6-7-8/h3-7H2,1H3 |
InChI Key |
VLSGWHSJIWGEMV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(CC1)[N+]#[C-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















